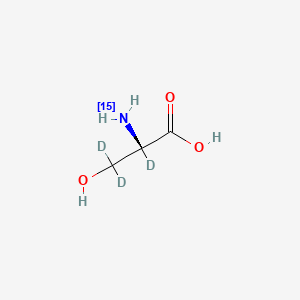
L-Serine-15N,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Serine-15N,d3 is a non-essential amino acid that has been isotopically labeled with nitrogen-15 and deuterium. This compound plays a crucial role in protein synthesis and other metabolic functions. The isotopic labeling makes it particularly useful in various research applications, including nuclear magnetic resonance (NMR) studies, where it helps in probing the structure, dynamics, and binding of biological macromolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Serine-15N involves several steps. One method includes using sodium nitrite-15N and diethyl malonate as starting materials to synthesize acetamino-diethyl malonate-15N. This intermediate is then used to synthesize N-acetyl-DL-serine-15N, which is subsequently separated using an enzyme method to obtain L-Serine-15N .
Industrial Production Methods
Industrial production of L-Serine-15N,d3 typically involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and nitrogen (nitrogen-15) into the serine molecule. This process is often carried out in specialized facilities equipped to handle isotopic labeling and ensure high purity and isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
L-Serine-15N,d3 undergoes various chemical reactions, including:
Oxidation: L-Serine can be oxidized to form hydroxypyruvate.
Reduction: It can be reduced to form 3-phosphoglycerate.
Substitution: It can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products
Oxidation: Hydroxypyruvate
Reduction: 3-Phosphoglycerate
Substitution: Various serine derivatives depending on the nucleophile used
Scientific Research Applications
L-Serine-15N,d3 has a wide range of scientific research applications:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Plays a role in studying metabolic pathways and enzyme mechanisms.
Industry: Used in the production of labeled compounds for research and development purposes.
Mechanism of Action
L-Serine-15N,d3 exerts its effects primarily through its role in protein synthesis and cellular proliferation. It acts as a precursor to crucial molecules required for these processes. In the central nervous system, L-Serine is involved in the formation of sphingolipids, which are essential for neural differentiation and survival. It also activates glycine receptors and upregulates peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
L-Serine-13C3,15N,2,3,3-d3: Another isotopically labeled serine with carbon-13, nitrogen-15, and deuterium.
L-Alanine-13C3,15N,2,3,3,3-d4: An isotopically labeled alanine with similar applications in NMR studies.
L-Cysteine-13C3,15N,2,3,3-d3: An isotopically labeled cysteine used in similar research applications.
Uniqueness
L-Serine-15N,d3 is unique due to its specific isotopic labeling, which makes it particularly useful for studying protein synthesis and metabolic pathways in detail. Its ability to be incorporated into proteins and other biomolecules allows for precise tracking and analysis in various research fields .
Properties
Molecular Formula |
C3H7NO3 |
|---|---|
Molecular Weight |
109.10 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-hydroxypropanoic acid |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2,2D,4+1 |
InChI Key |
MTCFGRXMJLQNBG-KIYJLCFFSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])O)[15NH2] |
Canonical SMILES |
C(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















